molecular formula C24H28ClN3O B607999 Hydroxyellipticine-1a CAS No. 109628-38-8

Hydroxyellipticine-1a

Cat. No.: B607999
CAS No.: 109628-38-8
M. Wt: 409.9 g/mol
InChI Key: QQRBMQWRQMDNAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxyellipticine-1a typically involves the hydroxylation of ellipticine. One common method is the oxidation of ellipticine using cytochrome P450 enzymes, which results in the formation of various hydroxyellipticine derivatives, including this compound . The reaction conditions often involve the use of hepatic microsomes or recombinant human enzymes to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms or cell cultures that express the necessary cytochrome P450 enzymes. This method ensures a consistent and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxyellipticine-1a undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Hydroxyellipticine-1a, also known as 9-hydroxyellipticine, is a derivative of the naturally occurring alkaloid ellipticine, recognized for its significant antitumor properties. This compound exhibits a range of biological activities, primarily through its mechanisms of action that involve DNA intercalation and inhibition of topoisomerase II. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

This compound features a complex heterocyclic structure with a carbazole framework. The hydroxyl group at the 9-position enhances its solubility and reactivity compared to ellipticine. This modification is crucial for its interactions with biological targets, particularly in cancer therapy.

  • DNA Intercalation : this compound intercalates into DNA strands, disrupting normal cellular processes and leading to apoptosis in cancer cells. This interaction is vital for its anticancer effects as it interferes with replication and transcription processes .
  • Topoisomerase II Inhibition : The compound inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition contributes to the accumulation of DNA breaks and ultimately triggers cell death in malignant cells .
  • Oxidative Metabolism : this compound can undergo metabolic activation via peroxidase systems, resulting in more reactive species that enhance its cytotoxicity against tumor cells.

Cytotoxicity Studies

Research has demonstrated this compound's cytotoxic effects across various cancer cell lines. For instance, studies have shown significant growth inhibition in HeLa cells treated with this compound. The following table summarizes the cytotoxic effects observed in different cell lines:

Cell LineTreatment ConcentrationObserved Effect
HeLa10 µMSignificant growth inhibition
MCF-7 (Breast)10 µMInduction of apoptosis
HL-60 (Leukemia)5 µMDecreased cell viability
U87MG (Glioblastoma)10 µMCell cycle arrest

These findings indicate that this compound has potent anticancer activity across various types of cancer cells, making it a promising candidate for further therapeutic development .

Case Studies

A notable case study involved the treatment of breast adenocarcinoma models with this compound. In this study, animals treated with hydroxyellipticine exhibited a marked reduction in tumor size and enhanced survival rates compared to control groups. The study highlighted the compound's ability to form DNA adducts, which are critical for mediating its cytotoxic effects .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other compounds that exhibit unique biological activities. The following table compares this compound with related compounds:

Compound NameStructural FeaturesBiological Activity
EllipticineParent compound without hydroxyl groupAntitumor activity
9-OxoellipticineOxidized form of hydroxyellipticineAltered cytotoxicity
β-CarbolineIndole-based structureAntidepressant and anticancer properties
CarbazoleCore structure similar to ellipticineAntioxidant and anticancer activities

The unique hydroxyl substitution at the 9-position in this compound significantly enhances its pharmacological profile compared to its analogs .

Properties

CAS No.

109628-38-8

Molecular Formula

C24H28ClN3O

Molecular Weight

409.9 g/mol

IUPAC Name

5,11-dimethyl-2-(2-piperidin-1-ylethyl)-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride

InChI

InChI=1S/C24H27N3O.ClH/c1-16-21-15-27(13-12-26-9-4-3-5-10-26)11-8-19(21)17(2)24-23(16)20-14-18(28)6-7-22(20)25-24;/h6-8,11,14-15,28H,3-5,9-10,12-13H2,1-2H3;1H

InChI Key

QQRBMQWRQMDNAN-UHFFFAOYSA-N

SMILES

CC1=C2C(NC3=C2C=C(O)C=C3)=C(C)C4=CC=[N+](CCN5CCCCC5)C=C41.[Cl-]

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)CCN5CCCCC5.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydroxyellipticine-1a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.